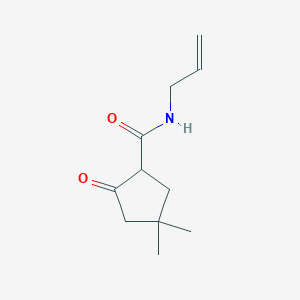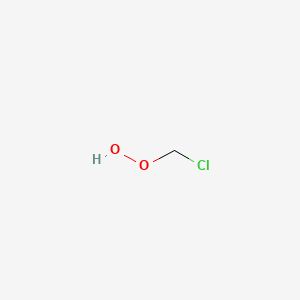
Methyldioxy, chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyldioxy, chloro- is a compound that features a methylenedioxy group and a chlorine atom attached to its molecular structure. The methylenedioxy group consists of two oxygen atoms connected to a methylene bridge (-CH₂- unit), which is typically attached to an aromatic structure such as phenyl . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyldioxy, chloro- can involve several methods, including the use of methylene dichloride and methyl alcohol in the presence of triethylamine and phosgene . The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of methyldioxy, chloro- often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of specialized reactors and controlled environments to manage the reaction conditions effectively.
化学反応の分析
Types of Reactions
Methyldioxy, chloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The conditions for these reactions can vary, but they often require specific temperatures, pressures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while substitution reactions may yield halogenated derivatives .
科学的研究の応用
Methyldioxy, chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
作用機序
The mechanism of action of methyldioxy, chloro- involves its interaction with molecular targets and pathways within biological systems. This compound can affect various cellular processes by binding to specific receptors or enzymes, leading to changes in cellular function and activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Methyldioxy, chloro- can be compared with other similar compounds, such as methylenedioxyphenethylamines and synthetic cathinones . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of methyldioxy, chloro- lies in its specific combination of the methylenedioxy group and chlorine atom, which imparts distinct properties and reactivity.
List of Similar Compounds
- Methylenedioxyphenethylamines
- Synthetic cathinones
- Methylenedioxymethamphetamine (MDMA)
- Benzylone
特性
CAS番号 |
73761-32-7 |
|---|---|
分子式 |
CH3ClO2 |
分子量 |
82.48 g/mol |
IUPAC名 |
chloro(hydroperoxy)methane |
InChI |
InChI=1S/CH3ClO2/c2-1-4-3/h3H,1H2 |
InChIキー |
DUNYOPWYTOSXOC-UHFFFAOYSA-N |
正規SMILES |
C(OO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


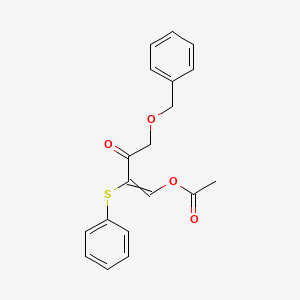
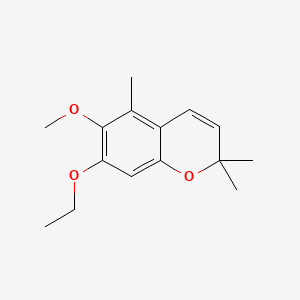
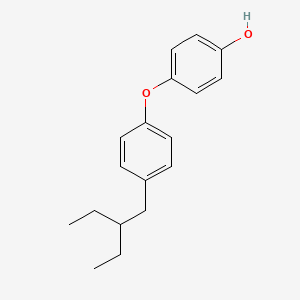
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
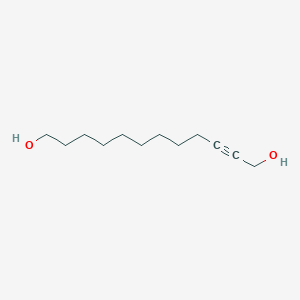
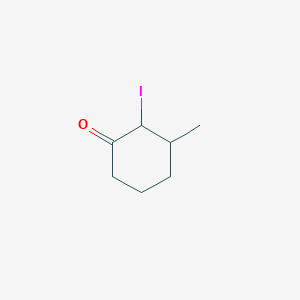
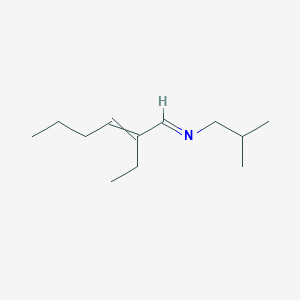
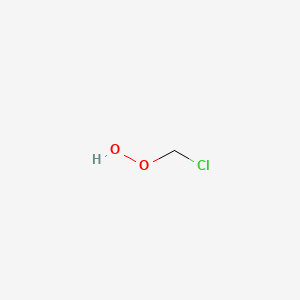
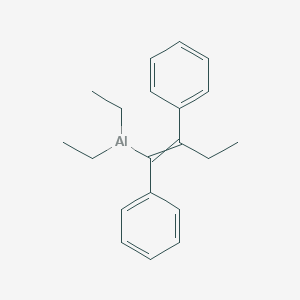
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
